molecular formula C9H6F3N3 B3042383 3-phenyl-5-(trifluoromethyl)-1H-1,2,4-Triazole CAS No. 60406-64-6

3-phenyl-5-(trifluoromethyl)-1H-1,2,4-Triazole

Cat. No.: B3042383
CAS No.: 60406-64-6
M. Wt: 213.16 g/mol
InChI Key: DEVRZHXKHXGIIY-UHFFFAOYSA-N
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Description

3-phenyl-5-(trifluoromethyl)-1H-1,2,4-Triazole is a heterocyclic compound that contains a triazole ring substituted with a phenyl group and a trifluoromethyl group

Mechanism of Action

Target of Action

The primary target of 3-Phenyl-5-(Trifluoromethyl)-1H-1,2,4-Triazole is the Phytoene desaturase enzyme . This enzyme plays a crucial role in the carotenoid biosynthetic pathway, which is essential for the formation of carotene and chlorophyll in plants .

Mode of Action

This compound interacts with its target by inhibiting the Phytoene desaturase enzyme . This inhibition disrupts the carotenoid biosynthetic pathway, leading to the degradation of chlorophyll . The compound also prevents the secretion of abscisic acid, a plant hormone .

Biochemical Pathways

The affected biochemical pathway is the carotenoid biosynthetic pathway . The inhibition of Phytoene desaturase disrupts this pathway, leading to a decrease in carotene and chlorophyll production . This disruption can have downstream effects on plant growth and development.

Pharmacokinetics

Similar compounds are known to be absorbed and distributed throughout the plant system, metabolized over time, and eventually excreted or degraded .

Result of Action

The molecular and cellular effects of this compound’s action include the degradation of chlorophyll and a decrease in carotene production . This can lead to discoloration and reduced growth in plants, as these compounds are essential for photosynthesis .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the compound’s degradation in soil and water is largely dependent on UV light exposure .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-phenyl-5-(trifluoromethyl)-1H-1,2,4-Triazole typically involves the cyclization of appropriate precursors. One common method involves the reaction of phenylhydrazine with trifluoroacetic acid and an appropriate aldehyde or ketone under acidic conditions. The reaction proceeds through the formation of an intermediate hydrazone, which then undergoes cyclization to form the triazole ring.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the laboratory synthesis methods. These processes often include steps to ensure high yield and purity, such as the use of advanced purification techniques and the optimization of reaction conditions to minimize by-products.

Chemical Reactions Analysis

Types of Reactions

3-phenyl-5-(trifluoromethyl)-1H-1,2,4-Triazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of reduced triazole derivatives.

    Substitution: The phenyl and trifluoromethyl groups can participate in substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Substitution reactions may involve reagents like halogens or organometallic compounds under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazole oxides, while substitution reactions can produce a variety of substituted triazole derivatives.

Scientific Research Applications

3-phenyl-5-(trifluoromethyl)-1H-1,2,4-Triazole has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.

    Industry: It is used in the development of materials with specific properties, such as high thermal stability and resistance to chemical degradation.

Comparison with Similar Compounds

Similar Compounds

  • 3-phenyl-5-(trifluoromethyl)-1H-pyrazole
  • 3-phenyl-5-(trifluoromethyl)-1,2,4-oxadiazole
  • 3-phenyl-5-(trifluoromethyl)-1,2,4-thiadiazole

Uniqueness

3-phenyl-5-(trifluoromethyl)-1H-1,2,4-Triazole is unique due to its specific substitution pattern and the presence of the trifluoromethyl group, which imparts distinct chemical and physical properties. These properties make it particularly valuable in applications requiring high stability and specific reactivity profiles.

Properties

IUPAC Name

3-phenyl-5-(trifluoromethyl)-1H-1,2,4-triazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6F3N3/c10-9(11,12)8-13-7(14-15-8)6-4-2-1-3-5-6/h1-5H,(H,13,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DEVRZHXKHXGIIY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NNC(=N2)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6F3N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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